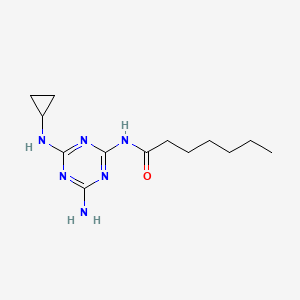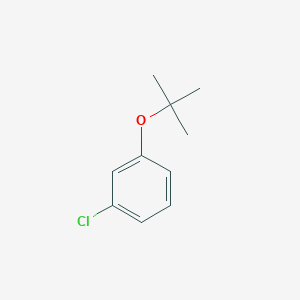
1-(Tert-butoxy)-3-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butoxy)-3-chlorobenzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Tert-butoxy)-3-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Tert-butoxy)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove the tert-butoxy group, yielding simpler benzene derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions typically produce carbonyl compounds.
- Reduction reactions result in simpler benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butoxy)-3-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of polymers and other advanced materials.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Industrial Chemistry: The compound is utilized in the production of various industrial chemicals and additives
Wirkmechanismus
The mechanism of action of 1-(Tert-butoxy)-3-chlorobenzene involves its interaction with various molecular targets. The tert-butoxy group can undergo cleavage under acidic or basic conditions, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, facilitating various chemical transformations. The chlorine atom can also participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- 1-(Tert-butoxy)-4-chlorobenzene
- 1-(Tert-butoxy)-2-propanol
- tert-Butyl 4-chlorophenyl ether
Comparison: 1-(Tert-butoxy)-3-chlorobenzene is unique due to the position of the tert-butoxy group and the chlorine atom on the benzene ring. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to 1-(Tert-butoxy)-4-chlorobenzene, the 3-chloro derivative may exhibit different reactivity patterns due to the electronic and steric effects of the substituents .
Eigenschaften
CAS-Nummer |
123195-73-3 |
|---|---|
Molekularformel |
C10H13ClO |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
1-chloro-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 |
InChI-Schlüssel |
MJGVPJDEMMMUFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


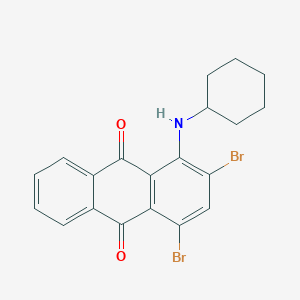

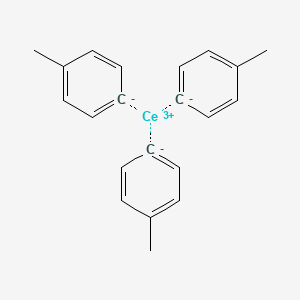
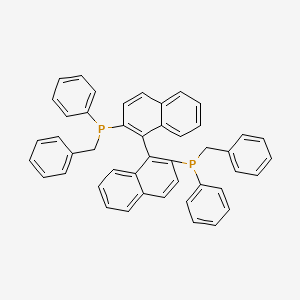
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)

![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)
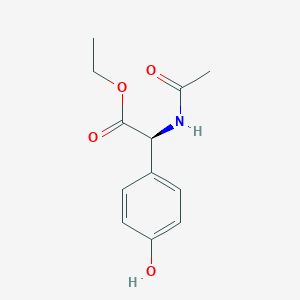
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
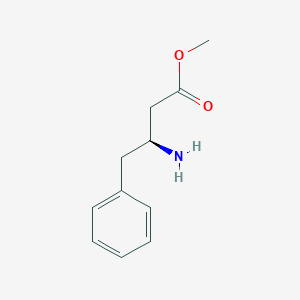
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)
